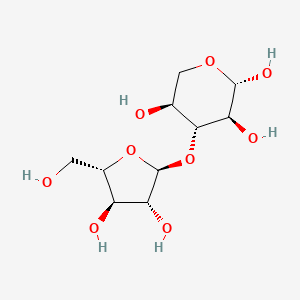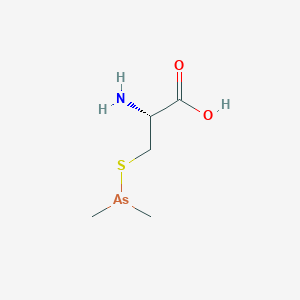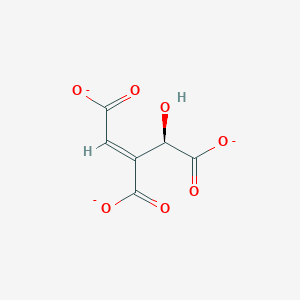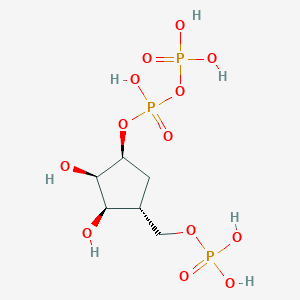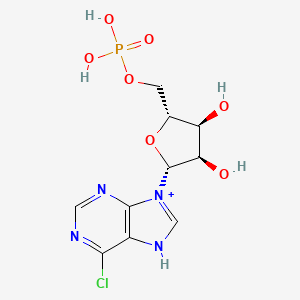
6-Chloropurine riboside, 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropurine riboside, 5’-monophosphate is a purine nucleoside monophosphate derivative. It is a small molecule with the chemical formula C10H13ClN4O7P and a molecular weight of 367.66 g/mol
Preparation Methods
The synthesis of 6-Chloropurine riboside, 5’-monophosphate typically involves the phosphorylation of 6-Chloropurine riboside. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloropurine riboside, 5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles under mild conditions.
Oxidation and Reduction: The ribose moiety can undergo oxidation to form ribonolactone derivatives or reduction to form deoxyribose derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield 6-Chloropurine riboside.
Scientific Research Applications
6-Chloropurine riboside, 5’-monophosphate has several applications in scientific research:
Medicine: It serves as a purine substrate analogue in studies involving antiviral and anticancer activities.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 6-Chloropurine riboside, 5’-monophosphate involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase, which are key enzymes in the purine biosynthesis pathway . By inhibiting these enzymes, the compound can disrupt the synthesis of guanine nucleotides, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
6-Chloropurine riboside, 5’-monophosphate can be compared with other purine nucleoside monophosphates such as:
Inosine monophosphate (IMP): Unlike 6-Chloropurine riboside, 5’-monophosphate, IMP is a naturally occurring nucleotide involved in the de novo synthesis of purine nucleotides.
Adenosine monophosphate (AMP): AMP is another naturally occurring nucleotide that plays a crucial role in cellular energy transfer.
Guanosine monophosphate (GMP): GMP is involved in protein synthesis and signal transduction pathways.
The uniqueness of 6-Chloropurine riboside, 5’-monophosphate lies in its chlorine substitution at the 6-position, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C10H13ClN4O7P+ |
|---|---|
Molecular Weight |
367.66 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ALOBOMYIOYNCBS-KQYNXXCUSA-O |
Isomeric SMILES |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


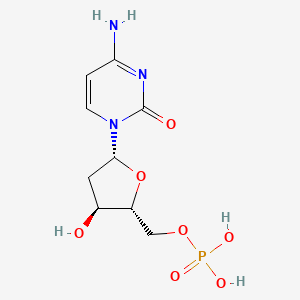
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)

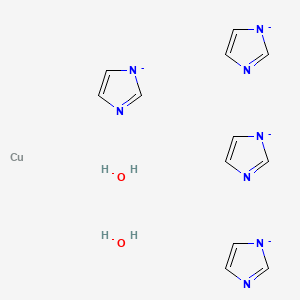
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
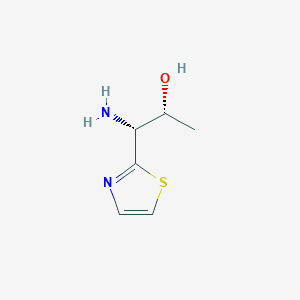
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)

